3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one
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Overview
Description
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group and a methylallyloxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 2-methylallyl bromide as the starting materials.
Formation of Intermediate: The 4-methoxyphenol undergoes an alkylation reaction with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form 4-methoxyphenyl-2-methylallyl ether.
Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl-2-methylallyl ether: A precursor in the synthesis of the target compound.
Chromen-2-one (Coumarin): The core structure of the target compound, known for its diverse biological activities.
7-Hydroxy-4-methylcoumarin: A structurally related compound with similar biological properties.
Uniqueness
3-(4-Methoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one is unique due to the presence of both methoxyphenyl and methylallyloxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)12-23-17-9-6-15-10-18(20(21)24-19(15)11-17)14-4-7-16(22-3)8-5-14/h4-11H,1,12H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOTYYDANOAKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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